molecular formula C23H18N4O3S B11168306 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]biphenyl-4-carboxamide

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]biphenyl-4-carboxamide

Cat. No.: B11168306
M. Wt: 430.5 g/mol
InChI Key: HZVPVBVSVMMXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrimidinyl group, a sulfamoyl group, and a biphenyl carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonamides and thiols.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its combination of a pyrimidinyl group, a sulfamoyl group, and a biphenyl carboxamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C23H18N4O3S/c28-22(19-9-7-18(8-10-19)17-5-2-1-3-6-17)26-20-11-13-21(14-12-20)31(29,30)27-23-24-15-4-16-25-23/h1-16H,(H,26,28)(H,24,25,27)

InChI Key

HZVPVBVSVMMXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.